Dihydrogen hexachloroosmate(IV) hexahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

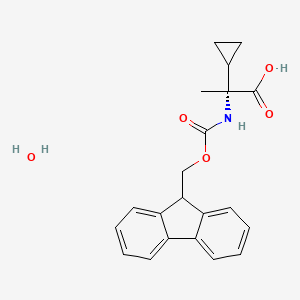

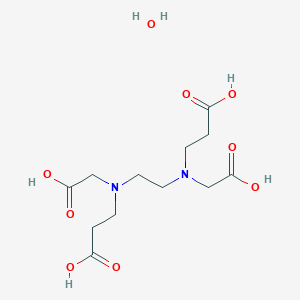

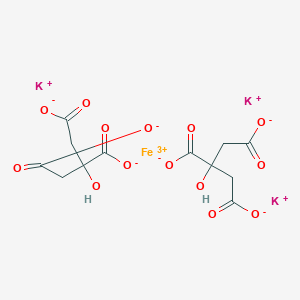

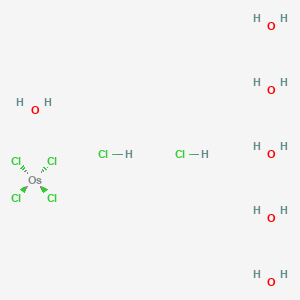

Dihydrogen hexachloroosmate(IV) hexahydrate is a compound with the molecular formula H2Cl6Os. It is used in various applications including catalysis and organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula H2Cl6Os . The InChI Key for this compound is GCRLVKBHFZOVLQ-UHFFFAOYSA-H .Physical and Chemical Properties Analysis

This compound is a black crystalline solid . It is soluble in water . The molecular weight of the anhydrous form is 402.92 .Aplicaciones Científicas De Investigación

Nanoparticles for Hydrogen Storage

Nanoparticles, including metals that could be similar in reactivity to dihydrogen hexachloroosmate(IV) hexahydrate, have been studied for their role in hydrogen storage, focusing on the reversible and secure storage of hydrogen for sustainable energy vectors. The research highlights the challenges of large-scale hydrogen storage and the potential of metal-catalyzed processes in addressing these challenges, with an emphasis on ammonia borane dehydrogenation catalyzed by nanoparticles for safer solid H2 sources (Clève D. Mboyi et al., 2021).

Heterogeneous Catalysts for Chemical Conversion

The role of heterogeneous catalysts in converting carbohydrates to chemicals through processes like oxidation, reduction, and dehydration has been explored. This involves using various metals as catalysts, which might include compounds with similar properties to this compound, highlighting their potential in facilitating environmentally friendly chemical conversions (M. Climent, A. Corma, S. Iborra, 2011).

Pollution Reduction Applications

Transition metal dichalcogenides (TMDCs), while not directly this compound, share a connection through their use of transition metals in environmental applications. These compounds have been studied for their role in pollution reduction, including gas sensing, wastewater treatment, and carbon dioxide conversion. This indicates the broader potential of transition metal compounds in environmental protection and pollution reduction efforts (Xixia Zhang et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

tetrachloroosmium;hexahydrate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.6H2O.Os/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQFYCPGDHDNEF-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl.Cl.Cl[Os](Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H14O6Os |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)

![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)